3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine
Overview
Description
3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine is a heterocyclic compound that features both imidazo[4,5-c]pyridine and pyrazine moieties
Scientific Research Applications
3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Preparation Methods
The synthesis of 3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the preparation might involve the use of α-bromoketones and 2-aminopyridines under different reaction conditions to form the desired heterocyclic structure . Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include solvents like toluene or ethyl acetate, and catalysts such as iodine or TBHP (tert-butyl hydroperoxide). Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds also feature an imidazo-pyridine moiety but differ in their substitution patterns and biological activities.
Pyrazine derivatives: These compounds share the pyrazine ring but may have different substituents and properties.
Imidazole derivatives: These compounds contain an imidazole ring and are known for their broad range of chemical and biological properties
Properties
IUPAC Name |
3-(1-ethylimidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6/c1-2-18-9-3-4-14-7-8(9)17-12(18)10-11(13)16-6-5-15-10/h3-7H,2H2,1H3,(H2,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZHPJLXUXPUIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=NC=C2)N=C1C3=NC=CN=C3N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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